PHA-690509

描述

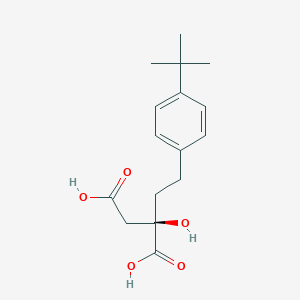

PHA690509 是一种小分子化合物,以其对细胞周期蛋白依赖性激酶 2 (CDK2) 的抑制作用而闻名。 该化合物的分子式为 C17H21N3O2S,分子量为 331.43 g/mol .

科学研究应用

PHA690509 具有多种科学研究应用,包括:

作用机制

PHA690509 主要通过抑制细胞周期蛋白依赖性激酶 2 发挥作用。这种抑制会破坏细胞周期,导致癌细胞中细胞周期停滞和凋亡。 此外,该化合物抑制 caspase-3 的活性,caspase-3 在凋亡途径中起作用 . 在病毒感染的背景下,PHA690509 通过靶向特定病毒蛋白和途径来抑制寨卡病毒的复制 .

生化分析

Biochemical Properties

PHA-690509 interacts with CDK2, a crucial enzyme for regulating cellular processes . It acts as a CDK2 inhibitor, disrupting the normal function of CDK2 and thereby affecting the biochemical reactions within the cell . This interaction with CDK2 is the primary biochemical property of this compound .

Cellular Effects

This compound has been identified as an anti-Zika Virus (ZikV) compound that inhibits ZikV replication . It also reduces the ability of ZikV to kill brain cells . These effects of this compound on cellular processes highlight its potential as a therapeutic agent against ZikV infections .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of CDK2 . By inhibiting CDK2, this compound disrupts the normal cell cycle, potentially leading to the death of cancer cells . In the context of ZikV infections, this compound inhibits the replication of the virus, thereby reducing its ability to infect and kill brain cells .

Metabolic Pathways

This compound, as a CDK2 inhibitor, is involved in the regulation of the cell cycle

准备方法

PHA690509 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:

噻唑环的形成: 通过在特定条件下使适当的起始原料反应合成噻唑环。

乙酰氨基苯基的连接: 通过偶联反应引入乙酰氨基苯基。

化学反应分析

PHA690509 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 可以进行还原反应以修饰分子内的官能团。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用特定条件和试剂。

相似化合物的比较

PHA690509 在其作为细胞周期蛋白依赖性激酶 2 抑制剂和抗病毒剂的双重作用方面是独一无二的。类似的化合物包括:

PHA533533: 另一种具有类似癌症研究应用的细胞周期蛋白依赖性激酶抑制剂。

PHA767491: 具有更广泛激酶抑制的化合物,用于各种研究研究。

PHA793887: 以其对多种细胞周期蛋白依赖性激酶的强效抑制作用而闻名

这些化合物具有相似的作用机制,但在特异性和靶标范围方面有所不同,这使得 PHA690509 成为科学研究中独特而有价值的工具。

属性

CAS 编号 |

492445-28-0 |

|---|---|

分子式 |

C17H21N3O2S |

分子量 |

331.4 g/mol |

IUPAC 名称 |

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |

InChI 键 |

NFSKEXQRNDSSAN-NSHDSACASA-N |

SMILES |

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |

手性 SMILES |

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C |

规范 SMILES |

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PHA-690509; PHA 690509; PHA690509 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PHA-690509?

A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.

Q2: How can I predict the pharmacological features of this compound using computational methods?

A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.

Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?

A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)